molecular formula C15H15ClN2 B3023004 8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride CAS No. 15932-34-0

8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride

Cat. No.: B3023004
CAS No.: 15932-34-0
M. Wt: 258.74 g/mol
InChI Key: NUZIMYNKWLHGEJ-UHFFFAOYSA-N
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Description

8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its pyrazino[3,2,1-jk]carbazole core, which is a fused heterocyclic system, and the presence of a methyl group at the 8th position.

Scientific Research Applications

8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, particularly in the field of oncology.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride involves several key steps. One common method includes the reaction of α-bromoacetaldehyde dibutylacetal, ammonium acetate, and 1,2,3,4-tetrahydro-6-methyl-1-ketocarbazole in acetic acid . This reaction yields 5,6-dihydro-8-methyl-4H-pyrazino[3,2,1-jk]carbazole, which can then be converted to its hydrochloride form using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride is unique due to its specific structural features and its potent activity as an androgen receptor antagonist. Unlike bicalutamide and hydroxyflutamide, it has shown improved efficacy in inhibiting the growth of prostate cancer cells, including those with mutated androgen receptors .

Properties

IUPAC Name

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZIMYNKWLHGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C=CN=C4C3=C2CCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166635
Record name 4H-Pyrazino(3,2,1-jk)carbazole, 5,6-dihydro-8-methyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15932-34-0
Record name 4H-Pyrazino(3,2,1-jk)carbazole, 5,6-dihydro-8-methyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrazino(3,2,1-jk)carbazole, 5,6-dihydro-8-methyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride
Reactant of Route 2
8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride
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8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride
Reactant of Route 4
8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride
Reactant of Route 5
8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride
Reactant of Route 6
Reactant of Route 6
8-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole hydrochloride

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